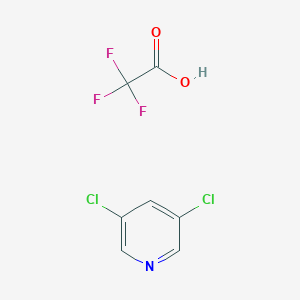
3,5-Dichloropyridine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloropyridine;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 3,5-Dichloropyridine and 2,2,2-trifluoroacetic acid. 3,5-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N, known for its use in various chemical reactions and industrial applications . 2,2,2-trifluoroacetic acid, on the other hand, is a strong organic acid with the molecular formula C2HF3O2, commonly used as a reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dichloropyridine can be synthesized through various methods, including the chlorination of pyridine derivatives. One common method involves the reaction of pyridine with chlorine gas under controlled conditions . Another approach is the use of pyridine-N-oxides, which can be chlorinated to yield 3,5-Dichloropyridine .
2,2,2-trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
2,2,2-trifluoroacetic acid is known for its strong acidic properties and can participate in:
Esterification Reactions: It reacts with alcohols to form esters.
Deprotection Reactions: It is used to remove protecting groups in organic synthesis.
Common Reagents and Conditions
For 3,5-Dichloropyridine: Common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions.
For 2,2,2-trifluoroacetic acid: It is often used with alcohols and other organic compounds in esterification and deprotection reactions.
Major Products Formed
From 3,5-Dichloropyridine: Products include substituted pyridines and coupled aromatic compounds.
From 2,2,2-trifluoroacetic acid: Products include esters and deprotected organic molecules.
Aplicaciones Científicas De Investigación
3,5-Dichloropyridine and 2,2,2-trifluoroacetic acid have diverse applications in scientific research:
Chemistry: 3,5-Dichloropyridine is used as an intermediate in the synthesis of various organic compounds.
Biology: These compounds are used in the development of pharmaceuticals and agrochemicals.
Medicine: 3,5-Dichloropyridine derivatives are explored for their potential therapeutic properties.
Industry: Both compounds are used in the production of fine chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,5-Dichloropyridine involves its ability to undergo substitution and coupling reactions, making it a versatile intermediate in organic synthesis . 2,2,2-trifluoroacetic acid exerts its effects through its strong acidic properties, enabling it to participate in esterification and deprotection reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloropyridine: Another chlorinated pyridine with similar reactivity.
2,6-Dichloropyridine: Differently substituted pyridine with distinct chemical properties.
Trifluoroacetic Anhydride: A related compound used in similar reactions as 2,2,2-trifluoroacetic acid.
Uniqueness
3,5-Dichloropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis . 2,2,2-trifluoroacetic acid is distinguished by its strong acidity and versatility as a reagent in various chemical reactions .
Propiedades
Número CAS |
89937-09-7 |
|---|---|
Fórmula molecular |
C7H4Cl2F3NO2 |
Peso molecular |
262.01 g/mol |
Nombre IUPAC |
3,5-dichloropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H3Cl2N.C2HF3O2/c6-4-1-5(7)3-8-2-4;3-2(4,5)1(6)7/h1-3H;(H,6,7) |
Clave InChI |
AHJZTIQWZACDFS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Cl)Cl.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


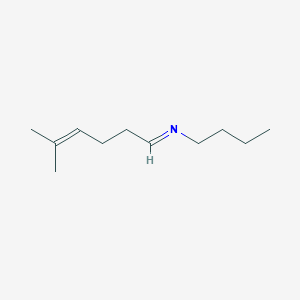
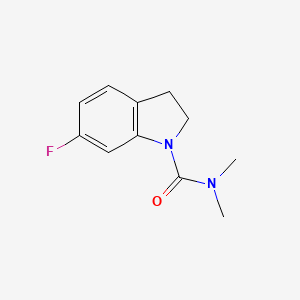
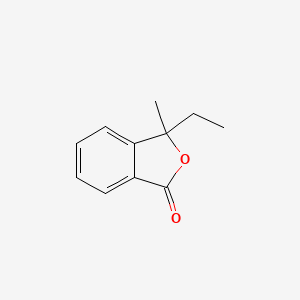
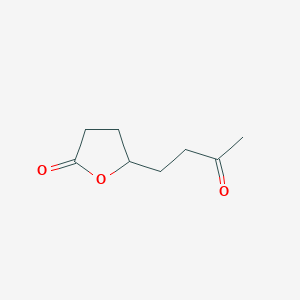
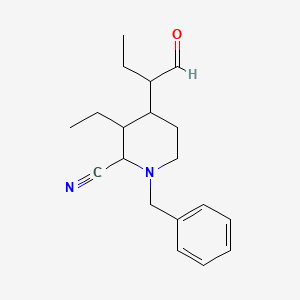
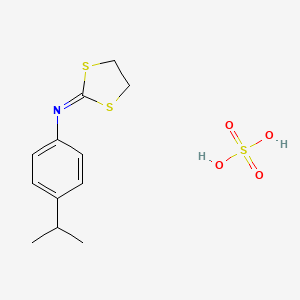
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
![1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine](/img/structure/B14398316.png)
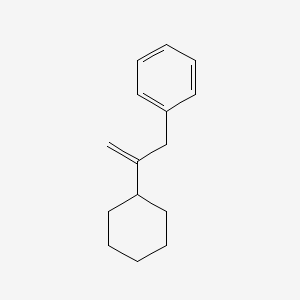
![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)

![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
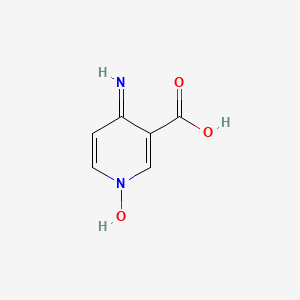
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
